![molecular formula C9H6F3N3O B2887644 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide CAS No. 1216997-96-4](/img/structure/B2887644.png)
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide
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Overview
Description
“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” is a fluorinated aromatic amide . It has the molecular formula C8H6F3NO .
Molecular Structure Analysis
The molecular structure of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 254.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.2±0.3 cm3 .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide”, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological activities of drug molecules, making it a valuable component in drug development .
Antioxidant Activities
Some compounds containing the trifluoromethyl group have been found to exhibit antioxidant activities . Although the specific role of “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” in this context is not clear, it’s possible that it could contribute to these antioxidant effects.
Antibacterial Activities
In addition to antioxidant activities, some trifluoromethyl-containing compounds also show antibacterial activities . “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” could potentially be used in the development of new antibacterial agents.
High-Temperature Proton Exchange Membrane Fuel Cells
“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” has been used in the synthesis of a novel polybenzimidazole, which was applied in high-temperature proton exchange membrane fuel cells . This application takes advantage of the compound’s thermal properties and high proton conductivity .
Ligand Screening in Drug Discovery
Fluorine NMR, which can be used with fluorine-containing compounds like “4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide”, has gained popularity in drug discovery for efficient and sensitive screening of large numbers of ligands .
Synthesis of Novel Tetraamine
“4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide” has been used in the synthesis of a novel tetraamine . This tetraamine was then used to prepare a high molecular weight polybenzimidazole, demonstrating the compound’s utility in complex organic syntheses .
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency towards certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This could suggest that the compound interacts with its targets in a way that enhances these properties, leading to changes in the target’s function or activity.
Biochemical Pathways
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency towards certain enzymes, suggesting that it may affect pathways involving these enzymes .
Pharmacokinetics
The trifluoromethyl group is known to enhance certain properties of drugs such as lipophilicity and metabolic stability , which could potentially impact the compound’s bioavailability.
Result of Action
The presence of a trifluoromethyl group in a molecule has been associated with improved drug potency , suggesting that the compound may have a significant impact on its targets at the molecular and cellular levels.
properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPHOBKSUXHPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide |
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